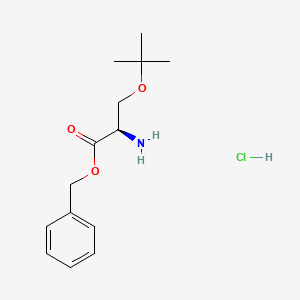

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Description

Properties

IUPAC Name |

benzyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3.ClH/c1-14(2,3)18-10-12(15)13(16)17-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYYQVAARUYRFU-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC[C@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a crucial chiral building block in modern medicinal chemistry and peptide synthesis. Its unique trifunctional nature, featuring orthogonally protected hydroxyl, carboxylic acid, and amino groups, makes it an invaluable derivative of D-serine for constructing complex peptides and pharmacologically active molecules. This guide provides an in-depth examination of a robust and logical synthetic pathway for this compound, starting from commercially available N-α-Boc-D-serine. We will dissect the strategic rationale behind each step, from the protection of the side-chain hydroxyl group as a tert-butyl ether to the benzylation of the carboxylic acid and the final, selective deprotection of the α-amino group. The methodologies presented are grounded in established chemical principles, offering field-proven insights into reaction mechanisms, experimental choices, and process control to ensure high yield and purity.

Introduction: A Strategically Protected Amino Acid

Chemical Identity and Properties

This compound, also known as H-D-Ser(tBu)-OBzl·HCl, is the hydrochloride salt of the benzyl ester of O-tert-butyl-D-serine. The strategic placement of the acid-labile tert-butyl (tBu) ether on the side chain and the hydrogenolysis-labile benzyl (Bzl) ester at the C-terminus provides orthogonal protection, allowing for selective deprotection at different stages of a larger synthetic campaign.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ClNO₃ | [1][2] |

| Molecular Weight | 287.78 g/mol | [1][2] |

| Appearance | White to off-white solid | [1] |

| Chirality | (R)-enantiomer | Specified |

| Common Synonyms | H-D-Ser(tBu)-OBzl·HCl, O-(tert-Butyl)-D-serine Benzyl Ester Hydrochloride | [2] |

Significance in Drug Development and Peptide Synthesis

The precise architecture of this molecule is designed for utility. In peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the serine hydroxyl group is often a site of unwanted side reactions, such as acylation or dehydration. The tert-butyl ether provides robust protection against a wide range of reagents used in peptide coupling and N-α-amino group deprotection cycles.[3]

-

Acid-Labile Side-Chain Protection: The tert-butyl group is stable under the basic and nucleophilic conditions common in peptide synthesis but can be cleanly removed with strong acids (e.g., trifluoroacetic acid, TFA) during the final cleavage of the peptide from its solid support.

-

Orthogonal Carboxyl Protection: The benzyl ester protects the C-terminus while the peptide chain is elongated. It is stable to the mildly acidic conditions used for Boc-group removal but can be selectively cleaved by catalytic hydrogenolysis, leaving other protecting groups like the tert-butyl ether intact.[4]

-

Free Amino Group for Coupling: The final hydrochloride salt form provides a stable, crystalline solid with a free primary amine that is ready for subsequent amide bond formation after neutralization.

This strategic combination of protecting groups makes H-D-Ser(tBu)-OBzl·HCl a valuable building block for synthesizing peptides containing D-serine, which are often explored for their increased enzymatic stability and unique pharmacological properties compared to their L-counterparts.

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of the target molecule hinges on a logical sequence of protection and deprotection steps. The primary challenge lies in the selective modification of three distinct functional groups. A common and effective strategy begins with a precursor where the most reactive groups—the amine and carboxylic acid—are already protected, allowing for the modification of the less reactive hydroxyl group.

Our chosen strategy begins with N-α-(tert-butoxycarbonyl)-D-serine (Boc-D-Ser-OH), a readily available starting material. The retrosynthetic logic is as follows:

-

The final hydrochloride salt is formed from the free amine, which is revealed by the selective deprotection of an N-Boc group.

-

The fully protected intermediate, Boc-D-Ser(tBu)-OBzl, is the central precursor.

-

This precursor can be disconnected at the benzyl ester, formed from Boc-D-Ser(tBu)-OH.

-

Finally, Boc-D-Ser(tBu)-OH is derived from the starting material, Boc-D-Ser-OH, through the key O-tert-butylation step.

This pathway is advantageous because it systematically addresses each functional group with high-yielding and well-documented reactions.

Caption: Retrosynthetic analysis of the target compound.

Detailed Synthetic Pathway and Mechanistic Insights

The forward synthesis follows the logic established in the retrosynthetic analysis. The key is to manage the protecting groups to ensure selectivity and high conversion at each stage.

Step 1: O-tert-Butylation of N-Boc-D-Serine

The first critical transformation is the protection of the side-chain hydroxyl group. This is achieved via an acid-catalyzed reaction with isobutylene, which acts as the source of the tert-butyl carbocation.

-

Reaction: Boc-D-Ser-OH → Boc-D-Ser(tBu)-OH

-

Reagents: Isobutylene, catalytic acid (e.g., sulfuric acid or p-toluenesulfonic acid), dichloromethane (DCM) or dioxane as solvent.

-

Causality: The reaction proceeds through the formation of a tert-butyl carbocation from isobutylene under acidic conditions. This highly stable tertiary carbocation is then attacked by the nucleophilic hydroxyl group of the serine side chain to form the tert-butyl ether. The N-Boc and carboxylic acid groups are stable under these anhydrous acidic conditions. Using a sealed pressure vessel is essential due to the gaseous nature of isobutylene. An alternative, safer method involves using tert-butyl acetate with a strong acid catalyst, which generates the necessary carbocation in situ without handling gaseous reagents.[5]

Step 2: Benzylation of the Carboxylic Acid

With the side chain protected, the next step is the esterification of the C-terminus. Benzylation is a common choice for carboxyl protection in peptide chemistry.

-

Reaction: Boc-D-Ser(tBu)-OH → Boc-D-Ser(tBu)-OBzl

-

Reagents: Benzyl bromide (BnBr) or benzyl chloride (BnCl), and a mild base (e.g., cesium carbonate, potassium bicarbonate, or triethylamine) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

-

Causality: This is a standard SN2 reaction. The base deprotonates the carboxylic acid to form a carboxylate anion, which is a potent nucleophile. This carboxylate then displaces the bromide from benzyl bromide to form the benzyl ester. Cesium carbonate is particularly effective as it promotes the formation of a "naked" and highly reactive carboxylate anion in DMF, leading to efficient benzylation at or slightly above room temperature.[6]

Step 3: Selective N-Boc Deprotection and Salt Formation

The final step is the most delicate: the removal of the N-Boc group without cleaving the acid-labile O-tert-butyl ether or the benzyl ester. While both the Boc and tBu groups are acid-labile, the N-Boc group is significantly more sensitive to acidolysis.

-

Reaction: Boc-D-Ser(tBu)-OBzl → H-D-Ser(tBu)-OBzl·HCl

-

Reagents: Anhydrous hydrochloric acid (HCl) in a non-nucleophilic organic solvent, such as 1,4-dioxane, diethyl ether, or ethyl acetate.

-

Causality: The mechanism involves the protonation of one of the carbonyl oxygens of the Boc group, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and a tert-butyl carbocation.[7] By using a carefully controlled amount of anhydrous HCl in a non-aqueous solvent at low temperatures (e.g., 0°C to room temperature), the reaction can be stopped after the selective cleavage of the N-Boc group.[8] The O-tert-butyl ether requires stronger acidic conditions or prolonged reaction times for cleavage, providing a window for selectivity. The use of an anhydrous solvent is critical to prevent hydrolysis of the benzyl ester. The product precipitates from the solution as the stable hydrochloride salt, which aids in its isolation and purification.[9]

Comprehensive Experimental Protocols

Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

Protocol 4.1: Synthesis of N-Boc-O-tert-butyl-D-Serine (Boc-D-Ser(tBu)-OH)

-

Setup: To a pressure vessel, add N-Boc-D-serine (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM, approx. 5 mL per gram of serine derivative).

-

Cooling: Cool the solution to -20°C using a suitable cooling bath.

-

Catalyst Addition: Slowly add concentrated sulfuric acid (approx. 0.05 eq) to the stirred solution.

-

Isobutylene Addition: Condense isobutylene (approx. 5-10 eq) into the reaction vessel.

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir vigorously for 48-72 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the vessel back to 0°C before carefully venting. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 4.2: Synthesis of N-Boc-O-tert-butyl-D-Serine Benzyl Ester (Boc-D-Ser(tBu)-OBzl)

-

Setup: Dissolve Boc-D-Ser(tBu)-OH (1.0 eq) in anhydrous DMF (approx. 10 mL per gram).

-

Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the solution and stir for 20 minutes at room temperature.

-

Alkylation: Add benzyl bromide (BnBr, 1.2 eq) dropwise to the suspension.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl ester.

Protocol 4.3: Synthesis of this compound

-

Setup: Dissolve the purified Boc-D-Ser(tBu)-OBzl (1.0 eq) in a minimal amount of anhydrous 1,4-dioxane or ethyl acetate.

-

Cooling: Cool the solution to 0°C in an ice-water bath.

-

Acidification: Slowly bubble anhydrous HCl gas through the solution or add a pre-prepared 4M solution of HCl in 1,4-dioxane (approx. 5-10 eq) dropwise.

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. A white precipitate should form. Monitor the deprotection by TLC or LC-MS.

-

Isolation: Upon completion, filter the precipitate and wash it with cold diethyl ether to remove any unreacted starting material and soluble byproducts.

-

Drying: Dry the resulting white solid under vacuum to yield the final product, this compound, in high purity.

Characterization and Quality Control

The identity and purity of the final product and key intermediates must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will confirm the presence of all expected functional groups (tert-butyl, benzyl, and the amino acid backbone) and the absence of the Boc group in the final product.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the exact molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): Chiral and reverse-phase HPLC can be used to determine the chemical and enantiomeric purity of the final product. A typical purity specification for use in drug development is >98%.

Overall Synthetic Workflow

The entire process is a linear synthesis that builds complexity in a controlled manner, culminating in the selective deprotection to yield the desired building block.

Sources

- 1. This compound [cymitquimica.com]

- 2. H-Ser(tBu)-OBzl.HCl | C14H22ClNO3 | CID 71581505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. BJOC - Synthesis of nonracemic hydroxyglutamic acids [beilstein-journals.org]

- 5. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 6. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. L-Ser-OBzl.HCl | 60022-62-0 [chemicalbook.com]

An In-Depth Technical Guide to (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride: A Key Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a pivotal chiral building block in modern synthetic and medicinal chemistry. As a protected derivative of D-serine, it provides chemists with a stable, versatile, and stereochemically defined starting material for the synthesis of complex peptides and pharmacologically active molecules. The strategic placement of the benzyl ester and tert-butyl ether protecting groups allows for selective deprotection and sequential bond formation, which is critical in multi-step syntheses. This guide offers a comprehensive overview of its chemical properties, its strategic importance in drug discovery, detailed protocols for its use, and essential safety information, serving as a critical resource for professionals in the field.

Core Molecular Attributes

This compound is the hydrochloride salt of the benzyl ester of O-tert-butyl-D-serine. The (R)-configuration at the alpha-carbon is crucial for its application in synthesizing molecules with specific stereochemistry, which is often a determinant of biological activity.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quick reference for experimental design and execution.

| Property | Value | Source(s) |

| Molecular Weight | 287.78 g/mol | [1][2][3] |

| Molecular Formula | C₁₄H₂₂ClNO₃ | [1][2][3] |

| CAS Number | 1998701-25-9 | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥97% | [3] |

| Storage | Room temperature, under inert atmosphere | [2][3] |

Structural Breakdown and Functional Roles

The molecule's structure is designed for synthetic utility. Each functional group serves a distinct and controllable purpose.

-

Amine Hydrochloride : The primary amine is protonated as a hydrochloride salt. This enhances stability, improves shelf-life, and renders the compound as a solid that is easier to handle. Critically, the amine can be deprotected in situ for coupling reactions by the addition of a non-nucleophilic base.[4]

-

Benzyl (Bzl) Ester : This group protects the carboxylic acid. It is relatively stable to a range of reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), a method that typically does not affect the tert-butyl ether.[5]

-

tert-Butyl (tBu) Ether : Protecting the side-chain hydroxyl group of serine, the tert-butyl ether is stable to many reagents but is labile under strong acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6] This orthogonality with the benzyl ester is a cornerstone of its utility.

The strategic relationship between these protecting groups is visualized below.

Caption: Orthogonal protecting groups and their removal methods.

Synthesis and Manufacturing

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The synthesis is a multi-step process starting from D-serine.

General Synthetic Pathway

A logical and common pathway involves three key transformations:

-

Esterification : The carboxylic acid of D-serine is first protected as a benzyl ester. This is often achieved by reacting D-serine with benzyl alcohol under acidic catalysis (e.g., p-toluenesulfonic acid) with azeotropic removal of water.[7]

-

O-tert-butylation : The side-chain hydroxyl group is then converted to a tert-butyl ether. A common method involves reacting the serine ester with isobutylene gas in the presence of a strong acid catalyst.[8]

-

Salt Formation : The final product is isolated as a hydrochloride salt to ensure stability. This is typically achieved by treating a solution of the free base with hydrochloric acid.

Caption: General synthetic workflow from D-Serine.

Application in Drug Discovery and Peptide Synthesis

The primary value of this compound lies in its role as a protected amino acid for peptide synthesis. Chirality is a critical factor in the efficacy and safety of many pharmaceuticals, and using enantiomerically pure building blocks like this is essential.[6] The O-tert-butyl serine moiety is a component of several peptide-based drugs, where it can enhance stability or modulate binding to biological targets.

Role in Peptide Chemistry

In solid-phase or solution-phase peptide synthesis, the compound is used to introduce a protected D-serine residue into a growing peptide chain. The tert-butyl ether protecting group is stable during standard Fmoc-based peptide synthesis cycles, which use a mild base (piperidine) for N-terminal deprotection.[5] This ensures the side-chain hydroxyl group does not interfere with the coupling reactions.

Exemplary Experimental Protocol: Peptide Coupling

This protocol describes a standard solution-phase peptide coupling reaction using the title compound to form a dipeptide. This serves as a foundational method that can be adapted for more complex syntheses.

Objective: To synthesize an N-protected dipeptide by coupling N-α-Fmoc-L-Alanine with (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate.

Materials:

-

N-α-Fmoc-L-Alanine (1.0 eq)

-

This compound (1.1 eq)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (1.1 eq)

-

Dichloromethane (DCM) and/or Dimethylformamide (DMF) (Anhydrous)

Procedure:

-

Dissolution & Neutralization: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

Add DIPEA (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt and liberate the free amine. Stir for 10-15 minutes at 0 °C. The causality here is critical: the free amine is the active nucleophile required for the coupling reaction. DIPEA is chosen as it is a non-nucleophilic base that will not compete in the subsequent reaction.[4]

-

Activation: In a separate flask, dissolve N-α-Fmoc-L-Alanine (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Add EDC (1.2 eq) to this solution and stir at 0 °C for 20-30 minutes. This pre-activation step forms a highly reactive HOBt-ester, which minimizes the risk of racemization at the activated amino acid's chiral center.

-

Coupling: Add the activated Fmoc-L-Alanine solution from step 3 to the free amine solution from step 2 at 0 °C.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure dipeptide.

Safety and Handling

This compound requires careful handling in a laboratory setting. It is classified with the following hazard statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

Always handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is more than just a chemical with a specific molecular weight; it is a testament to the enabling power of protecting group chemistry. Its well-defined stereochemistry and orthogonal protecting groups provide a reliable and versatile tool for researchers in drug discovery and peptide science. A thorough understanding of its properties, synthesis, and reaction protocols is fundamental to leveraging its full potential in the creation of novel therapeutics and complex molecular architectures.

References

-

Patsnap. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. [Link]

-

American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

National Center for Biotechnology Information. (2005). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. PubMed. [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information: Synthesis of O-benzyl-L-serine. [Link]

-

Synpeptide. O-tert-Butyl-D-serine Methyl Ester Hydrochloride: Your Premier Partner in Peptide Synthesis. [Link]

-

ResearchGate. (2015). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents. [Link]

- Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

- Nowick, J. S. (2020).

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Lead Sciences. This compound. [Link]

-

PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. [Link]

- Google Patents. (2014). Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

Sources

- 1. This compound [cymitquimica.com]

- 2. 1998701-25-9|this compound|BLD Pharm [bldpharm.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. bachem.com [bachem.com]

- 5. peptide.com [peptide.com]

- 6. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride structure

An In-depth Technical Guide to (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. This document details its chemical structure, synthesis, and characterization, and explores its critical role as a protected amino acid building block in modern medicinal chemistry.

Introduction: Strategic Importance in Peptide Synthesis

This compound is a protected derivative of the amino acid L-serine (as the hydrochloride salt of its (R)-enantiomer ester). In the field of peptide synthesis and drug discovery, the use of such protected amino acids is fundamental.[1] Protecting reactive side chains and termini is essential to prevent unwanted side reactions during peptide coupling, ensuring the precise assembly of the desired amino acid sequence.[2]

This specific compound offers two distinct protecting groups serving orthogonal purposes:

-

O-tert-butyl ether: This bulky group provides robust protection for the serine side-chain hydroxyl function. It is stable to the basic and mildly acidic conditions often employed during peptide chain elongation but can be efficiently removed during the final deprotection step, typically with strong acids like trifluoroacetic acid (TFA).[2][3]

-

Benzyl ester: This group protects the C-terminal carboxylic acid, allowing the free amine to participate in coupling reactions. The benzyl group can be removed under different conditions, most commonly via catalytic hydrogenation, which adds a layer of strategic flexibility in complex synthetic routes.

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a crystalline solid.[4] Its utility is paramount in the synthesis of complex peptides and peptidomimetics, where serine's hydroxyl group may be a site for post-translational modifications or a key interaction point with a biological target.[5][6]

Physicochemical and Structural Properties

The structural integrity and physicochemical properties of the molecule are critical for its application. The presence of a chiral center, protecting groups, and the hydrochloride salt dictates its reactivity, solubility, and analytical profile.

Chemical Structure

The molecule consists of a propanoate backbone derived from serine. The alpha-amino group is protonated as a hydrochloride salt, the carboxylic acid is protected as a benzyl ester, and the side-chain hydroxyl is protected as a tert-butyl ether. The stereochemistry at the alpha-carbon is (R).

Caption: Chemical structure of this compound.

Data Summary

All quantitative data for the compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| CAS Number | 1998701-25-9 | [4] |

| Molecular Formula | C₁₄H₂₂ClNO₃ | [4] |

| Molecular Weight | 287.78 g/mol | [4] |

| Appearance | White to off-white solid/crystal | [4] |

| Purity | Typically ≥98% | [4] |

| Storage | Room temperature, inert atmosphere |

Synthesis and Purification Protocol

A robust and reproducible synthesis is paramount for obtaining high-purity material for research and development. The following multi-step protocol is a representative pathway derived from established chemical transformations for this class of compounds.[7][8][9]

Caption: High-level workflow for the synthesis of the target compound.

Step 1: Synthesis of O-tert-butyl-L-serine

The first critical step is the selective protection of the side-chain hydroxyl group. This is typically achieved by reacting a suitably protected serine derivative with isobutylene under acidic catalysis. A common precursor is L-serine methyl ester hydrochloride.

-

Rationale: The acid catalyst (e.g., p-toluenesulfonic acid) protonates isobutylene to form a stable tert-butyl cation. This electrophile is then attacked by the nucleophilic hydroxyl group of serine. Using an ester form of serine protects the carboxylate from side reactions.

-

Protocol:

-

Suspend L-serine methyl ester hydrochloride in a suitable solvent such as dichloromethane or dioxane.[9]

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Cool the mixture in a pressure vessel and carefully introduce liquid isobutylene.

-

Seal the vessel and allow the reaction to stir at room temperature for 48-96 hours.[8][9]

-

After the reaction, carefully vent the vessel, quench the reaction with a mild base (e.g., sodium bicarbonate solution), and extract the product.

-

Saponify the resulting methyl ester using a base like NaOH or LiOH to yield O-tert-butyl-L-serine.

-

Step 2: Benzyl Esterification of O-tert-butyl-L-serine

With the side-chain protected, the carboxylic acid is esterified with benzyl alcohol.

-

Rationale: Fischer esterification provides a direct route to the benzyl ester. Using an acid catalyst drives the equilibrium towards the product.

-

Protocol:

-

Dissolve O-tert-butyl-L-serine in benzyl alcohol, which acts as both solvent and reactant.

-

Add a catalyst, such as p-toluenesulfonic acid or thionyl chloride, and heat the mixture (e.g., to 50-70 °C) with removal of water to drive the reaction to completion.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the mixture, dilute with a suitable solvent like ethyl acetate, and wash with aqueous bicarbonate solution and brine to remove the acid catalyst and unreacted starting material.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Step 3: Hydrochloride Salt Formation and Purification

The final step involves forming the hydrochloride salt and purifying the product to the required specification.

-

Rationale: Converting the free amine to its hydrochloride salt facilitates purification by crystallization and results in a more stable, solid product.

-

Protocol:

-

Concentrate the dried organic layer from the previous step under reduced pressure to obtain the crude free-base oil.

-

Dissolve the crude product in a non-polar solvent in which the hydrochloride salt is insoluble, such as diethyl ether or a mixture of ethyl acetate and hexanes.

-

Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) with stirring.

-

The this compound will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any soluble impurities, and dry under vacuum.

-

If necessary, recrystallize from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

-

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A self-validating system of orthogonal analytical techniques should be employed.

Caption: A standard analytical workflow for compound characterization and QC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The expected signals in ¹H and ¹³C NMR spectra are detailed below.

| Expected ¹H NMR Data (400 MHz, CDCl₃ or D₂O) | |

| Chemical Shift (δ, ppm) | Description |

| ~ 7.30 - 7.45 | Multiplet, 5H (Aromatic protons of benzyl group) |

| ~ 5.25 | Singlet, 2H (Methylene protons, -O-CH₂ -Ph) |

| ~ 4.20 | Triplet or Doublet of doublets, 1H (Alpha-proton, -CH (NH₃⁺)-) |

| ~ 3.80 - 4.00 | Multiplet, 2H (Beta-protons, -CH₂ -O-tBu) |

| ~ 1.15 | Singlet, 9H (tert-Butyl protons, -C(CH₃ )₃) |

| Expected ¹³C NMR Data (100 MHz, CDCl₃ or D₂O) | |

| Chemical Shift (δ, ppm) | Description |

| ~ 170 | Ester carbonyl carbon |

| ~ 135 | Quaternary aromatic carbon (C1 of benzyl) |

| ~ 128 - 129 | Aromatic CH carbons of benzyl group |

| ~ 74 | Quaternary carbon of tert-butyl group |

| ~ 68 | Methylene carbon of benzyl ester (-O-C H₂-Ph) |

| ~ 62 | Beta-carbon of serine backbone (-C H₂-O-tBu) |

| ~ 54 | Alpha-carbon of serine backbone (-C H(NH₃⁺)-) |

| ~ 27 | Methyl carbons of tert-butyl group |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected ion would be the molecular ion of the free base (M+H)⁺.

-

Expected [M+H]⁺: 252.16 (Calculated for C₁₄H₂₂NO₃⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase gradient of water and acetonitrile (often with 0.1% TFA) is standard. Purity is assessed by integrating the area of the product peak relative to all other peaks. Chiral HPLC can also be used to confirm the enantiomeric excess.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a critical intermediate.[5]

-

Peptide Synthesis: It is a go-to reagent for introducing a side-chain protected serine residue into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS) or solution-phase synthesis.[5]

-

Fragment-Based Drug Discovery: Protected amino acids are used to build libraries of small molecules and peptide fragments for screening against biological targets.

-

Development of Peptidomimetics: The compound can be chemically modified at its free amine to create non-natural building blocks for peptidomimetics with enhanced stability or altered pharmacological profiles.

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling procedures must be followed to ensure safety. While a specific safety data sheet (SDS) for this exact CAS number is not widely available, data from analogous compounds suggest the following precautions.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosol.[10] Avoid contact with skin and eyes.[11] Wash hands thoroughly after handling.

-

Fire Safety: The material is not expected to be highly flammable, but standard laboratory fire precautions should be in place.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] An inert atmosphere is recommended for long-term storage to prevent degradation.

Conclusion

This compound is a high-value chemical tool for the advanced synthesis of peptides and related molecules. Its dual-protection scheme offers strategic advantages in complex synthetic designs, enabling the controlled and precise construction of target compounds. A thorough understanding of its synthesis, characterization, and handling is essential for any research professional aiming to leverage its capabilities in drug discovery and development. The protocols and data presented in this guide provide a foundational framework for its effective and safe utilization in the laboratory.

References

- Google Patents. (2003). WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Journal of the American Chemical Society. (2025). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: 1. Synthesis of O-benzyl-L-serine. Retrieved from [Link]

-

Greenbook. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

-

PubMed. (2011). Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement. Retrieved from [Link]

- Google Patents. (2014). CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted). Retrieved from [Link]

- Google Patents. (2008). CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine.

Sources

- 1. Protection process of the tert-butyl group as a non-polar moiety of D-serine: unexpected rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. peptide.com [peptide.com]

- 4. This compound [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation method of O-tert-butyl-L-serine methyl ester and O-tert-butyl-L-serine aqueous solution - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]

- 9. CN101284803A - Synthetic method of N-fluorenylmethoxycarbonyl-O-tert-butyl serine - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

Spectroscopic Characterization of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride: A Technical Guide

Introduction

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, a derivative of the amino acid serine, is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. The strategic placement of the tert-butyl and benzyl protecting groups on the hydroxyl and carboxylic acid functionalities, respectively, allows for selective chemical transformations at the amino group. Accurate structural confirmation and purity assessment of this chiral intermediate are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.

This technical guide provides an in-depth analysis of the spectral data for this compound, focusing on mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The methodologies and expected data presented herein serve as a comprehensive resource for researchers and scientists engaged in the synthesis, characterization, and application of this important synthetic intermediate.

Molecular Structure and Properties

This compound possesses the following key characteristics:

-

Molecular Formula: C₁₄H₂₂ClNO₃[1]

-

Molecular Weight: 287.78 g/mol [1]

-

CAS Number: 1998701-25-9[1]

-

Appearance: White to off-white solid[1]

-

Synonym: O-tert-Butyl-L-serine benzyl ester hydrochloride[2]

The structure, featuring a chiral center at the alpha-carbon, is depicted below:

Mass Spectrometry Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and providing insights into its elemental composition. For a polar and thermally labile molecule such as an amino acid ester hydrochloride, electrospray ionization (ESI) is the ionization method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

A detailed, step-by-step methodology for acquiring the ESI-mass spectrum is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution.

-

Further dilute the stock solution with the same solvent to a final concentration of approximately 10-50 µg/mL.

-

-

Instrumentation and Data Acquisition:

-

The analysis is typically performed on a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.

-

The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

The ESI source parameters are optimized to achieve a stable spray and maximize the signal of the ion of interest. Typical parameters include:

-

Capillary Voltage: 3-4 kV

-

Nebulizing Gas (N₂) Pressure: 30-40 psi

-

Drying Gas (N₂) Flow Rate: 5-10 L/min

-

Drying Gas Temperature: 300-350 °C

-

-

Mass spectra are acquired in the positive ion mode over a mass-to-charge (m/z) range of 50-500.

-

Data Presentation: Expected Mass Spectrum

The expected ESI-mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base of the compound.

| Predicted Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₄H₂₂NO₃ + H]⁺ | 252.16 |

Note: The observed m/z corresponds to the free base of the molecule, as the hydrochloride salt dissociates in the ESI process.

Visualization of the Mass Spectrometry Workflow

Caption: Workflow for ¹H and ¹³C NMR spectral acquisition.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through the combined application of mass spectrometry and NMR spectroscopy. ESI-MS provides a clear determination of the molecular weight of the free base, while ¹H and ¹³C NMR offer a detailed map of the molecule's carbon-hydrogen framework. The spectral data and protocols detailed in this guide provide a robust framework for the quality control and characterization of this important synthetic intermediate, ensuring its suitability for downstream applications in pharmaceutical research and development.

References

-

Anichem. H-Ser(tBu)-OBzl HCl, O-tert-Butyl-L-serine benzyl ester hydrochloride salt. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride, a key intermediate in synthetic organic chemistry and peptide synthesis. Understanding the solubility of this compound is paramount for its effective handling, purification, and application in subsequent reaction steps. This document delineates the core physicochemical properties of the molecule, explores the theoretical underpinnings of its solubility based on its unique chemical structure, and presents standardized methodologies for its empirical determination. We will dissect the critical influence of environmental factors, primarily pH and temperature, on its solubility in both aqueous and organic media. The protocols and insights herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and accurately utilize this compound.

Physicochemical Characterization

A foundational understanding of a compound's physical and chemical properties is essential before any solubility assessment can be undertaken. This compound is a protected amino acid derivative with a distinct amphiphilic character.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₁₄H₂₂ClNO₃ | [1] |

| Molecular Weight | 287.78 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1][2] |

| Chemical Structure |  |

Theoretical Analysis of Structure-Solubility Relationship

The solubility of this molecule is a complex interplay between its hydrophilic and hydrophobic moieties. A systematic analysis of its functional groups allows for a predictive understanding of its behavior in various solvents.

-

The Hydrophilic Driver: Amine Hydrochloride Salt: The primary contributor to aqueous solubility is the protonated primary amine, which exists as a hydrochloride salt. This ionic group can readily participate in favorable ion-dipole interactions with polar solvents, particularly water. This feature is expected to dominate the compound's behavior in aqueous systems.

-

The Hydrophobic Moieties: Protecting Groups:

-

Benzyl Ester: The esterification of the carboxylic acid with benzyl alcohol introduces a significant aromatic, nonpolar group. This moiety enhances solubility in organic solvents like dichloromethane and ethyl acetate but detracts from aqueous solubility.[2]

-

tert-Butyl Ether: The protection of the side-chain hydroxyl group as a tert-butyl ether adds a bulky, highly lipophilic aliphatic group. This modification drastically reduces aqueous solubility and is a key factor in the compound's solubility in less polar organic media.[3]

-

The presence of these opposing functionalities suggests that the compound will exhibit moderate to high solubility in polar protic solvents (e.g., water at acidic pH, methanol) and limited solubility in nonpolar aprotic solvents (e.g., hexanes, toluene).

Standardized Methodology for Equilibrium Solubility Determination

To ensure trustworthy and reproducible data, solubility must be measured under conditions of thermodynamic equilibrium. The Shake-Flask method is the gold-standard technique for this determination and is consistent with guidelines outlined in the United States Pharmacopeia (USP) General Chapter <1236>.[4][5][6] The objective is to create a saturated solution and accurately quantify the concentration of the dissolved solute.[4][6]

Experimental Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent system (e.g., pH-adjusted buffer, organic solvent) in a sealed, inert vial. Causality: Using an excess of solid ensures that the resulting solution is saturated, representing the thermodynamic solubility limit.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours). Causality: Prolonged agitation is necessary to ensure the system reaches a true equilibrium between the dissolved and undissolved solid phases.

-

Phase Separation: Cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated supernatant via centrifugation (e.g., 15,000 x g for 15 minutes) or filtration through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE). Causality: This step is critical to prevent solid particulates from artificially inflating the measured concentration of the dissolved compound.

-

Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Validation: The time to reach equilibrium should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

Workflow for Solubility Determination

Caption: Standard Shake-Flask method workflow for equilibrium solubility.

Solubility Profile in Common Laboratory Solvents

The following table summarizes the predicted solubility profile of this compound at ambient temperature (20-25°C), based on its structural features. The descriptive terms are aligned with USP definitions.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Aqueous | Water (pH ~7) | Sparingly Soluble | The hydrophobic protecting groups dominate at neutral pH where the amine may be partially deprotonated. |

| 0.1 M HCl (pH 1) | Freely Soluble | At low pH, the amine is fully protonated, maximizing favorable interactions with water. | |

| PBS (pH 7.4) | Slightly Soluble | Similar to neutral water, but the presence of other ions may slightly alter solubility. | |

| Polar Protic | Methanol | Soluble | The alcohol can solvate both the ionic hydrochloride and the nonpolar organic moieties. |

| Ethanol | Sparingly Soluble | Less polar than methanol, reducing its ability to effectively solvate the ionic salt. | |

| Polar Aprotic | DMSO | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| DMF | Soluble | Similar to DMSO, often used as a solvent for peptide synthesis intermediates.[7] | |

| Acetonitrile | Slightly Soluble | Less polar than DMF or DMSO, leading to reduced solubility. | |

| Chlorinated | Dichloromethane (DCM) | Slightly Soluble | Can solvate the organic backbone, but is a poor solvent for the ionic hydrochloride salt. |

| Nonpolar | Toluene | Insoluble | Lacks the polarity to overcome the lattice energy of the ionic salt. |

| Hexanes | Insoluble | A nonpolar solvent incapable of solvating the ionic portion of the molecule. |

Influence of Critical Parameters on Aqueous Solubility

Critical Impact of pH

For an ionizable compound like this amine salt, pH is the most influential factor governing its aqueous solubility. The solubility is directly tied to the equilibrium between the protonated (cationic) form and the deprotonated (neutral) free base.[8][9][10]

-

In Acidic Conditions (pH < pKa): At a pH significantly below the pKa of the primary amine (typically ~9-10), the equilibrium is shifted almost entirely to the protonated, cationic form (R-NH₃⁺). This charged species is highly polar and readily solvated by water molecules, resulting in maximal aqueous solubility.

-

In Neutral to Basic Conditions (pH ≥ pKa): As the pH of the solution increases, the amine group is deprotonated to its neutral, free base form (R-NH₂).[11] This removes the primary ionic handle for aqueous solvation. The large, hydrophobic benzyl and tert-butyl groups then dominate the molecule's character, causing a dramatic decrease in aqueous solubility and likely leading to precipitation.

Caption: pH-dependent equilibrium and its effect on solubility.

Effect of Temperature

The dissolution of most solid compounds is an endothermic process. According to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[12] For most solids, a rise in temperature leads to a higher solubility, although the magnitude of this effect varies widely and is difficult to predict without empirical data.[12][13] For hydrochloride salts, this trend generally holds, but experimental verification is necessary to quantify the temperature dependence for this specific molecule. It is crucial to perform solubility studies at a controlled and reported temperature to ensure data consistency.

Summary and Key Insights

The solubility profile of this compound is governed by its amphiphilic nature.

-

Primary Determinant: The amine hydrochloride salt is the key driver of solubility in polar, protic solvents, especially in aqueous media.

-

Critical Factor: pH is the most critical parameter influencing aqueous solubility. The compound is expected to be highly soluble in acidic solutions (pH 1-4) and significantly less soluble at neutral or basic pH.

-

Organic Solvents: Solubility in organic solvents is dictated by a balance between the solvent's polarity and its ability to interact with both the ionic head and the large hydrophobic protecting groups. Good solubility is anticipated in polar solvents like methanol, DMSO, and DMF.

-

Methodology: The shake-flask method, performed according to established standards like USP <1236>, is the definitive approach for generating reliable equilibrium solubility data.[4]

This comprehensive understanding is vital for scientists in process development, formulation, and synthetic chemistry to select appropriate solvent systems, control reaction conditions, and design effective purification protocols.

References

-

European Medicines Agency. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

- Pal, A., & Lahiri, S. C. (1988). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 27A, 134-137.

-

USP-NF. <1236> Solubility Measurements. [Link]

-

Chemistry LibreTexts. (2025). 16.4: How Temperature Influences Solubility. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

ResearchGate. 1236 SOLUBILITY MEASUREMENTS. [Link]

-

ICH. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products Q6B. [Link]

-

ResearchGate. Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. [Link]

-

Ogasa, C., Kayano, K., & Namba, K. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

- Google Patents. CN105061283B - The preparation method of amino-acid benzyl ester hydrochloride.

-

Chemistry For Everyone. (2025). How Does Temperature Affect The Solubility Of Sodium Chloride?. [Link]

-

Hatzikos, S. (2015). The Effect of Ph on protein solubility. YouTube. [Link]

-

United States Pharmacopeia. (2023). General Chapter, 〈1236〉 Solubility Measurements. USP-NF. [Link]

-

ResearchGate. (a) The effect of temperature on the solubility of Cl 2 in aqueous HCl.... [Link]

-

Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

-

ResearchGate. Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. [Link]

-

PubChem. Benzyl 2-amino-3-(benzyloxy)propanoate. [Link]

-

American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

- Google Patents.

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

CK-12 Foundation. How does temperature affect the solubility of salt in water?. [Link]

-

Tan, T. T. H., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Journal of Agricultural and Food Chemistry. [Link]

-

Clark, J. (2023). The Acid-Base Behaviour of Amino Acids. Chemguide. [Link]

- Kuroda, H., et al. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. International Journal of Peptide and Protein Research, 34(5), 408-412.

-

U.S. Food and Drug Administration. ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]

-

Baishixing Co.,Ltd. Protecting Amino Acids Supplier. [Link]

-

Quora. Is the solubility of amino acids affected by their pH levels?. [Link]

-

PubChem. tert-butyl (2S,3R)-2-amino-3-(tert-butoxy)butanoate. [Link]

-

Therapeutic Goods Administration (TGA). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. [Link]

-

Semantic Scholar. 1236 SOLUBILITY MEASUREMENTS. [Link]

- Ananda, K., & Gundu Rao, P. (2001). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Indian Journal of Chemistry - Section B, 40(9), 798-801.

-

DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]

-

Sciencemadness.org. Amino acid Esters (NOT the HCl salts). [Link]

Sources

- 1. This compound [cymitquimica.com]

- 2. Protecting Amino Acids Supplier [cds-bsx.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. uspnf.com [uspnf.com]

- 5. researchgate.net [researchgate.net]

- 6. â©1236⪠Solubility Measurements [doi.usp.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 10. quora.com [quora.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

Discovery of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

An In-depth Technical Guide to the Synthesis and Application of (R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride

Abstract

This compound is a synthetically valuable chiral building block, belonging to the class of protected amino acids. Its unique structural arrangement, featuring orthogonal protection of the amine (as a hydrochloride salt), the carboxylic acid (as a benzyl ester), and the hydroxyl group of the serine side-chain (as a tert-butyl ether), makes it a highly versatile intermediate in medicinal chemistry and peptide synthesis. This guide provides a detailed exploration of a robust synthetic pathway for this compound, delves into the rationale behind the methodological choices, outlines comprehensive characterization techniques, and discusses its applications in modern drug discovery.

Introduction: Strategic Importance in Synthesis

The development of complex therapeutic agents often relies on the stereocontrolled assembly of molecular fragments. Chiral amino acids and their derivatives are fundamental components in this endeavor, providing a direct route to introducing specific stereochemistry into a target molecule. This compound serves as a prime example of a strategically designed intermediate. The selection of its protecting groups—benzyl (Bn) for the carboxyl group and tert-butyl (tBu) for the side-chain hydroxyl—is deliberate. These groups can be selectively removed under different conditions (hydrogenolysis for benzyl and acidic conditions for tert-butyl), a property known as orthogonality. This allows for precise, stepwise modifications at different sites of the molecule, which is a cornerstone of complex molecule synthesis and solid-phase peptide synthesis. Its role as a precursor for bioactive molecules, such as NMDA receptor glycine site agonists and LFA-1/ICAM antagonists, highlights its importance in the pharmaceutical industry.[1][2]

Synthesis and Mechanistic Rationale

The synthesis of this compound is a multi-step process that begins with the naturally available chiral precursor, (R)-Serine (often referred to as D-Serine). The pathway is designed to selectively protect and modify the functional groups to prevent unwanted side reactions and ensure high stereochemical fidelity.

Overall Synthetic Scheme

The logical flow of the synthesis involves:

-

Carboxyl Group Protection: Esterification of (R)-Serine with benzyl alcohol.

-

Side-Chain Protection: Conversion of the hydroxyl group to a tert-butyl ether.

-

Amine Group Protection/Salt Formation: While often an initial step, in this pathway, the amine is protected last, or more accurately, converted to its hydrochloride salt for stability and purification. An alternative would involve Boc-protection, followed by deprotection and salt formation.

Below is a detailed protocol that exemplifies a common and efficient approach.

Experimental Protocol: A Step-by-Step Guide

Step 1: Benzylation of (R)-Serine to form (R)-Benzyl 2-amino-3-hydroxypropanoate

-

Rationale: The benzyl ester is an excellent protecting group for the carboxylic acid. It is stable to a wide range of reaction conditions, including those used for the subsequent tert-butylation, but can be cleanly removed by catalytic hydrogenation, which does not affect the tert-butyl ether.

-

Procedure:

-

To a suspension of (R)-Serine (1 equivalent) in a mixture of benzene and benzyl alcohol, add p-toluenesulfonic acid monohydrate (1.2 equivalents).[3]

-

Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove the water generated during the esterification.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-4 hours).

-

Cool the reaction mixture to room temperature. A white precipitate may form.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester.[3] This product is often used in the next step without further purification.

-

Step 2: Tert-Butylation of the Hydroxyl Group

-

Rationale: The tert-butyl ether is a robust protecting group for the hydroxyl side chain, stable to both basic and nucleophilic conditions. It is introduced here using isobutylene gas under strongly acidic catalysis. This method is effective for forming the sterically hindered ether.

-

Procedure:

-

Dissolve the crude (R)-Benzyl 2-amino-3-hydroxypropanoate from the previous step in dichloromethane.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Cool the solution to 0°C and bubble isobutylene gas through the mixture while stirring vigorously.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

-

Carefully quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Step 3: Purification and Hydrochloride Salt Formation

-

Rationale: Formation of the hydrochloride salt serves two purposes: it protects the amino group from undesired reactions and significantly improves the crystallinity and handling properties of the final compound, facilitating purification by recrystallization.

-

Procedure:

-

Purify the crude product from Step 2 using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[5]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Dissolve the resulting free-base oil or solid in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether (or bubble dry HCl gas) while stirring.

-

The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

-

Synthesis Workflow Diagram

Caption: Multi-step synthesis of the target compound from (R)-Serine.

Physicochemical Properties and Characterization

Accurate characterization is crucial to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Summary of Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂ClNO₃ | [6] |

| Molecular Weight | 287.78 g/mol | [6] |

| Appearance | White to off-white solid | Typical |

| Stereochemistry | (R)-configuration | [7] |

| Synonyms | H-D-Ser(tBu)-OBn HCl | [7] |

Analytical Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The expected spectrum would show characteristic peaks for the benzyl group protons (aromatic signals ~7.3 ppm, CH₂ protons ~5.2 ppm), the tert-butyl protons (singlet ~1.2 ppm), the chiral alpha-proton, the diastereotopic beta-protons of the serine backbone, and a broad signal for the amine protons.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum will confirm the presence of all 14 carbon atoms, including the carbonyl carbon of the ester, carbons of the aromatic ring, the tert-butyl group, and the aliphatic carbons of the serine backbone.

-

-

Mass Spectrometry (MS):

-

Using Electrospray Ionization (ESI-MS), the compound will show a prominent ion peak corresponding to the molecular weight of the free base [M+H]⁺ at approximately 282.17 m/z (for C₁₄H₂₁NO₃). This confirms the molecular weight of the cationic portion of the molecule.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity is assessed using reverse-phase HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). The compound should appear as a single major peak, and the purity can be quantified by integrating the peak area.

-

Chiral HPLC can be employed to confirm the enantiomeric excess (ee) by using a chiral stationary phase, ensuring that no racemization occurred during the synthesis.

-

Applications in Research and Drug Development

The utility of this compound lies in its ability to serve as a versatile starting material for more complex molecules, particularly in the pharmaceutical sector.

-

Peptide Synthesis: As a protected D-amino acid, it can be incorporated into peptide chains to create peptidomimetics or peptides with enhanced stability against enzymatic degradation. The presence of unnatural D-amino acids can significantly alter the conformation and biological activity of a peptide.

-

Chiral Intermediates for Small Molecule Drugs: This compound is a key intermediate in the synthesis of various drug candidates. For example, related structures are used in the development of potent antagonists for the lymphocyte function-associated antigen-1 (LFA-1)/intercellular adhesion molecule-1 (ICAM-1) interaction, which is a target for treating inflammatory conditions like dry eye disease.[2]

-

Pro-drug Development: Amino acid esters are frequently used as moieties in pro-drugs to improve pharmacokinetic properties such as solubility or membrane permeability.[] The benzyl ester group can be cleaved in vivo to release the active carboxylic acid.

-

Scaffold for Combinatorial Chemistry: The orthogonally protected functional groups allow for its use as a scaffold. The amine can be acylated, the benzyl ester can be deprotected and coupled to other amines, and the tert-butyl ether can be removed to reveal a hydroxyl group for further functionalization, enabling the creation of diverse chemical libraries for screening.

Conclusion

This compound is more than just a chemical compound; it is a tool for molecular engineering. Its design embodies key principles of modern organic synthesis, including stereocontrol and the strategic use of orthogonal protecting groups. The robust synthetic pathway and clear analytical profile make it a reliable intermediate for researchers in both academic and industrial settings. Its proven application in the synthesis of complex, biologically active molecules underscores its continued importance in the field of drug discovery and development.

References

- WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses Procedure. [Link]

- CN110683960A - Synthesis method of (R) -3-aminobutanol.

- CN107805205B - Preparation method of (R) -3-aminobutanol.

-

HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS . Farmacia Journal. [Link]

- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

-

Benzyl 2-amino-3-(benzyloxy)propanoate . PubChem. [Link]

-

Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity . PubMed Central. [Link]

-

(S)-Benzyl 2-amino-3-(4-hydroxyphenyl)propanoate . ResearchGate. [Link]

-

Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study . MDPI. [Link]

-

Benzyl (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoate hydrochloride . Pharmaffiliates. [Link]

-

(R)-2-Amino-N-benzyl-3-methoxypropionamide . PubChem. [Link]

Sources

- 1. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 5. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]

- 6. This compound [cymitquimica.com]

- 7. This compound | 1998701-25-9 [amp.chemicalbook.com]

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride: A Chiral Building Block for Advanced Synthesis - A Technical Guide

Introduction

(R)-Benzyl 2-amino-3-(tert-butoxy)propanoate hydrochloride is a synthetically versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. As a protected derivative of (R)-serine, this compound offers a unique combination of functionalities that are crucial for the stereocontrolled synthesis of complex organic molecules, including peptides, peptidomimetics, and other biologically active compounds. The presence of orthogonal protecting groups—a benzyl ester at the C-terminus and a tert-butoxy ether on the side-chain hydroxyl group—allows for selective deprotection and subsequent derivatization, making it an invaluable tool in multi-step synthetic campaigns. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and applications, and explores promising avenues for future research.

The demand for enantiomerically pure compounds in the pharmaceutical industry continues to grow, driven by the understanding that the biological activity of a drug often resides in a single enantiomer.[1][2][3] Chiral building blocks like this compound are instrumental in meeting this demand, providing a reliable source of stereochemical integrity in the synthesis of new chemical entities.[1][3][4]

Physicochemical Properties and Characterization

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₄H₂₂ClNO₃ |

| Molecular Weight | 287.78 g/mol |

| CAS Number | 1998701-25-9 |

| Appearance | Solid |

| Chirality | (R) |

Analytical Characterization:

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the range of 7.3-7.4 ppm), a singlet for the nine equivalent protons of the tert-butyl group (around 1.1-1.2 ppm), and distinct signals for the methine and methylene protons of the serine backbone.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbon of the ester, the aromatic carbons of the benzyl group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the serine core.

-

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show the molecular ion peak corresponding to the free base of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric purity of the compound, ensuring the predominance of the (R)-enantiomer. Reverse-phase HPLC is commonly used to assess chemical purity.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H bond of the primary amine (as a hydrochloride salt), the C=O stretch of the ester, and the C-O stretches of the ether and ester groups.

Synthesis and Manufacturing

The synthesis of this compound typically starts from the readily available and inexpensive chiral precursor, (R)-serine. The synthetic strategy involves the protection of the carboxyl, hydroxyl, and amino groups. A plausible synthetic route is outlined below.

Figure 1: Plausible synthetic workflow for this compound.

Experimental Protocol (Illustrative):

-

Esterification of (R)-Serine: (R)-Serine is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic removal of water to yield (R)-serine benzyl ester.

-

N-protection: The resulting amino ester is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to give N-Boc-(R)-serine benzyl ester.

-

O-tert-butylation: The hydroxyl group of the N-protected serine derivative is then etherified using isobutylene and a catalytic amount of a strong acid to form the tert-butyl ether.

-

N-deprotection and Salt Formation: Finally, the N-Boc group is selectively removed under acidic conditions, for instance, by treatment with hydrochloric acid in an organic solvent like dioxane, to afford the desired product as the hydrochloride salt.

Purification at each step is typically achieved by crystallization or column chromatography. The final product's purity and identity are confirmed by the analytical methods described in the previous section.

Chemical Reactivity and Deprotection Strategies

The synthetic utility of this compound lies in the orthogonal nature of its protecting groups.[5][6][7] The benzyl ester and the tert-butoxy ether can be selectively cleaved under different reaction conditions, allowing for precise manipulation of the molecule during a synthetic sequence.

Figure 2: Selective deprotection pathways for the benzyl ester and tert-butoxy ether groups.

Detailed Deprotection Protocols:

-

Cleavage of the Benzyl Ester (Hydrogenolysis): The benzyl ester is readily cleaved by catalytic hydrogenolysis.

-